REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.O=[C:14]1[CH2:18][S:17][CH2:16][CH:15]1[C:19](OC)=[O:20].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:20]=[C:19]1[N:3]2[CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:11]=[CH:12][C:2]2=[N:1][C:14]2[CH2:18][S:17][CH2:16][C:15]1=2 |f:2.3|
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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NC1=NC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
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6.2 g
|
Type
|
reactant
|
Smiles
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O=C1C(CSC1)C(=O)OC
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Name
|
|
Quantity
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0.25 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 155°-160° C. under nitrogen for 90 minutes
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Duration
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90 min
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Type
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DISTILLATION
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Details
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The distillate is collected in a Dean-Stark trap
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Type
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TEMPERATURE
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Details
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The residue is cooled
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Type
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CUSTOM
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Details
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triturated with boiling ethanol
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
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Type
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CUSTOM
|
Details
|
gives yellow crystals (1.2 g.), mp 183°-185° C.
|
Name
|
|
Type
|
|
Smiles
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O=C1C2=C(N=C3N1C=C(C=C3)C(=O)OCC)CSC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |